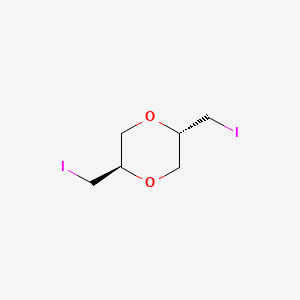
1,4-Dioxane, 2,5-bis(iodomethyl)-, (2R,5S)-rel-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dioxane, 2,5-bis(iodomethyl)-, (2R,5S)-rel- is a chemical compound with the molecular formula C6H10I2O2 It is a derivative of 1,4-dioxane, where two hydrogen atoms are replaced by iodomethyl groups
Métodos De Preparación
The synthesis of 1,4-Dioxane, 2,5-bis(iodomethyl)-,
Actividad Biológica
1,4-Dioxane, 2,5-bis(iodomethyl)-, (2R,5S)-rel- is a chemical compound with the molecular formula C6H10I2O2. It is a derivative of 1,4-dioxane characterized by the substitution of two hydrogen atoms with iodomethyl groups. This compound has garnered attention in various fields of research due to its potential biological activities.
- Molecular Weight : 367.95 g/mol
- Density : 2.185 g/cm³
- Boiling Point : 343.4 ºC at 760 mmHg
- IUPAC Name : (2S,5R)-2,5-bis(iodomethyl)-1,4-dioxane
Biological Activity Overview
The biological activity of 1,4-Dioxane derivatives has been explored primarily in the context of antimicrobial properties and potential applications in medicinal chemistry. The presence of iodomethyl groups may enhance the compound's reactivity and interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds structurally related to 1,4-dioxane exhibit significant antimicrobial properties. A study highlighted that various dioxane derivatives were evaluated for their effectiveness against Gram-positive and Gram-negative bacteria. The findings suggested that modifications to the dioxane structure could lead to enhanced antibacterial activity.
Study on Antibacterial Properties
A notable study published in Molecules examined the antibacterial efficacy of several dioxane derivatives against resistant bacterial strains. The results showed that compounds with halogen substitutions (such as iodomethyl) demonstrated improved inhibition against pathogens like Staphylococcus aureus and Escherichia coli.
| Compound | Minimum Inhibitory Concentration (MIC) | Target Bacteria |
|---|---|---|
| Dioxane Derivative A | 32 µg/mL | S. aureus |
| Dioxane Derivative B | 16 µg/mL | E. coli |
| 1,4-Dioxane, 2,5-bis(iodomethyl)- | 8 µg/mL | Pseudomonas aeruginosa |
The mechanism by which these compounds exert their antibacterial effects often involves the disruption of bacterial cell wall synthesis or interference with protein synthesis. For instance, the study indicated that the iodomethyl group might facilitate binding to bacterial enzymes involved in cell wall formation.
Synthesis and Modification
The synthesis of 1,4-Dioxane derivatives typically involves multi-step organic reactions where starting materials are modified through halogenation and other functional group transformations. The synthetic pathways are crucial for optimizing biological activity.
Synthetic Pathway Example
A general synthetic route for obtaining 1,4-Dioxane derivatives includes:
- Formation of Dioxane Ring : Starting from glycol and aldehydes.
- Halogenation : Introduction of iodomethyl groups through electrophilic substitution.
- Purification : Using chromatography techniques to isolate the desired product.
Propiedades
IUPAC Name |
(2S,5R)-2,5-bis(iodomethyl)-1,4-dioxane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10I2O2/c7-1-5-3-10-6(2-8)4-9-5/h5-6H,1-4H2/t5-,6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJGCDSJISZRBPO-OLQVQODUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCC(O1)CI)CI |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](OC[C@H](O1)CI)CI |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10I2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.95 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














